molecular formula C24H27NO5 B14955017 3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14955017
M. Wt: 409.5 g/mol
InChI Key: ZIRHRTVAKCKLLF-XDOYNYLZSA-N
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Description

3-hydroxy-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a phenyl group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrrolidinone ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Substitution Reactions: The substituents, including the 2-methoxyethyl and 2-methylpropoxy groups, can be introduced through nucleophilic substitution reactions. These reactions typically require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nucleophile and facilitate the substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Major Products

    Oxidation: Oxidation of the hydroxyl group would yield a ketone or aldehyde.

    Reduction: Reduction of the carbonyl group would yield an alcohol.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound could be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 3-hydroxy-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one include other pyrrolidinone derivatives with various substituents. These compounds may share similar synthetic routes and chemical reactivity but differ in their specific applications and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

List of Similar Compounds

  • N-phenylpyrrolidinone
  • 4-benzoylpyrrolidinone
  • 3-hydroxy-4-phenylpyrrolidinone

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H27NO5/c1-16(2)15-30-19-11-9-18(10-12-19)22(26)20-21(17-7-5-4-6-8-17)25(13-14-29-3)24(28)23(20)27/h4-12,16,21,26H,13-15H2,1-3H3/b22-20-

InChI Key

ZIRHRTVAKCKLLF-XDOYNYLZSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3)O

Origin of Product

United States

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